(6-Iodo-2-methylpyridin-3-yl)methanol

Description

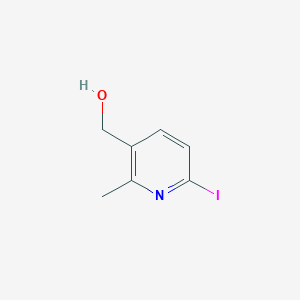

(6-Iodo-2-methylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl group (-CH₂OH) at position 3, an iodine atom at position 6, and a methyl group at position 2 of the pyridine ring (Figure 1).

Properties

Molecular Formula |

C7H8INO |

|---|---|

Molecular Weight |

249.05 g/mol |

IUPAC Name |

(6-iodo-2-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C7H8INO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |

InChI Key |

DWXBAECEXUPZQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)I)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-2-methylpyridin-3-yl)methanol typically involves the iodination of 2-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-methylpyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a reducing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (6-Iodo-2-methylpyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 6-iodo-2-methylpyridine-3-carboxaldehyde or 6-iodo-2-methylpyridine-3-carboxylic acid.

Reduction: Formation of 6-iodo-2-methylpyridin-3-ylmethane.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (6-Iodo-2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (6-Iodo-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with biological molecules, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Selected Pyridine Alcohols

*Calculated using standard atomic masses.

Key Observations:

Substituent Effects on Reactivity: The iodine atom in this compound enhances its utility in Suzuki-Miyaura or Ullmann-type cross-coupling reactions, similar to (6-Iodopyridin-2-yl)-methanol . Chlorine in (2-Chloro-4-iodopyridin-3-yl)methanol may enable sequential functionalization (e.g., nucleophilic substitution), a feature absent in the target compound .

Physicochemical Properties: The methyl group in this compound likely increases lipophilicity compared to (6-Methoxypyridin-2-yl)-methanol, which has a polar methoxy group. This difference could influence solubility and bioavailability in drug design .

Commercial Accessibility: (6-Iodopyridin-2-yl)-methanol is commercially available at high cost ($240/g for 1 g), suggesting that the target compound, if synthesized, may also command a premium due to iodine’s expense and purification challenges .

Biological Activity

(6-Iodo-2-methylpyridin-3-yl)methanol is a pyridine derivative characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C7H8I N O. The functional groups present in this compound facilitate various chemical reactions and interactions with biological targets:

- Iodine Atom : Capable of forming halogen bonds, enhancing binding affinity to biological receptors.

- Hydroxymethyl Group : Engages in hydrogen bonding, influencing the compound's specificity towards enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The iodine atom can modulate the activity of proteins and enzymes through halogen bonding, while the hydroxymethyl group can enhance binding interactions via hydrogen bonds. These interactions may lead to alterations in enzyme kinetics or receptor activation pathways, suggesting potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

| Bacillus subtilis | 75 |

These results suggest that this compound may inhibit bacterial growth effectively, particularly against Gram-positive bacteria like Bacillus subtilis .

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity, inhibiting cellular growth by more than 50% at concentrations as low as 0.05 mg/mL. The effects were concentration-dependent, with lower concentrations resulting in reduced cytotoxic activity .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

- Cytotoxicity Against Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.